5-Formyl-1-methyl-1H-pyrrole-2-carboxylic acid

描述

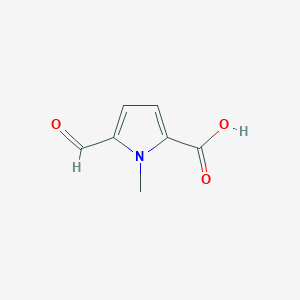

5-Formyl-1-methyl-1H-pyrrole-2-carboxylic acid (CAS: 224295-73-2; MFCD12402319) is a pyrrole derivative characterized by a formyl group at position 5, a methyl group at position 1, and a carboxylic acid at position 2 (Figure 1). The formyl group introduces electrophilic character, while the carboxylic acid enhances polarity and hydrogen-bonding capacity .

属性

IUPAC Name |

5-formyl-1-methylpyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-8-5(4-9)2-3-6(8)7(10)11/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRZBYIDEBJVXLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=C1C(=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70665069 | |

| Record name | 5-Formyl-1-methyl-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70665069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

224295-73-2 | |

| Record name | 5-Formyl-1-methyl-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70665069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

5-Formyl-1-methyl-1H-pyrrole-2-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound features a pyrrole ring, which is a five-membered aromatic structure containing nitrogen, and exhibits significant potential in medicinal chemistry due to its interaction with various biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, influencing enzyme activity and cellular processes. The compound has been studied for its role as an inhibitor of calpain enzymes, which are cysteine proteases involved in various cellular functions including apoptosis and cell signaling.

In Vitro Studies

Recent studies have demonstrated that this compound exhibits potent inhibitory effects on calpain isoforms. For instance, it has shown an IC50 value of 25 nM against o-CAPN2, indicating high selectivity and potency compared to other known calpain inhibitors .

Table 1: Inhibition Potency of this compound Against Calpain Isoforms

| Compound | Target | IC50 (nM) | Selectivity Ratio |

|---|---|---|---|

| This compound | o-CAPN2 | 25 | >11 (vs o-CAPN1) |

| Other known inhibitors | Various | Varies | N/A |

In Vivo Studies

While in vitro studies provide valuable insights, in vivo investigations are crucial for understanding the biological relevance of this compound. Limited animal studies have indicated that derivatives of pyrrole compounds, including 5-formyl derivatives, may exhibit anti-inflammatory and antioxidant properties . However, comprehensive in vivo data specifically for this compound remain sparse.

Case Study: Antioxidant Activity

A study investigating the antioxidant capacity of pyrrole derivatives found that certain compounds, including those related to this compound, demonstrated significant free radical scavenging activity. The results suggested that these compounds could potentially mitigate oxidative stress-related diseases .

Case Study: Antimicrobial Properties

Research has also explored the antimicrobial properties of pyrrole derivatives. For example, some studies indicated that related compounds exhibited activity against various bacterial strains, suggesting a potential for development as antimicrobial agents .

相似化合物的比较

Research Implications

- Drug Design : The formyl group in the target compound enables Schiff base formation, useful in prodrug development .

- Material Science : Methyl and carboxylic acid groups influence crystal packing via hydrogen bonds, as seen in ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate (Acta Cryst. E structure) .

- Synthetic Challenges : Halogenated analogs (e.g., 4-chloro derivatives) require precise control during chlorination to avoid byproducts .

准备方法

Alkylation of 2-Pyrrole Carboxylic Acid Followed by Formylation and Hydrolysis

Overview:

A widely reported method for synthesizing 5-formyl-1-methyl-1H-pyrrole-2-carboxylic acid starts with the alkylation of 2-pyrrole carboxylic acid using methyl iodide under basic conditions, followed by selective formylation and ester hydrolysis.

Alkylation: 2-pyrrole carboxylic acid is treated with methyl iodide and sodium hydroxide, resulting in N-methylation of the pyrrole nitrogen. This step yields 5-formyl-N-methyl-pyrrole-2-carboxylic acid esters as intermediates.

Formylation: The ester intermediate undergoes formylation via the Vilsmeier–Haack reaction using reagents such as POCl3 and DMF. This reaction introduces the formyl group predominantly at the 5-position of the pyrrole ring, although a mixture of 4- and 5-formyl isomers can form (ratio approximately 2.4:1 favoring the 5-formyl isomer).

Separation and Hydrolysis: The isomeric esters are separated by chromatography. Subsequent base-mediated ester hydrolysis (using NaOH in methanol/water) yields the free this compound.

- Formylation yields for the 5-formyl isomer are reported around 59%.

- Hydrolysis proceeds efficiently with yields up to 93%.

- Overall, the method provides good selectivity and yields for the target acid after chromatographic purification.

Reference Reaction Scheme:

- Alkylation → Formylation (POCl3/DMF) → Chromatographic separation → Hydrolysis (NaOH/MeOH/H2O)

Oxidation and Alternative Synthetic Routes

- Some derivatives, such as 5-methoxycarbonyl-2-pyrrole carboxylic acid, are synthesized via oxidation methods (e.g., KMnO4 oxidation) starting from methyl-substituted pyrrole derivatives. This approach can be adapted for formylated pyrroles but is less direct for the N-methyl derivative.

- Alkylation followed by ester hydrolysis is a common theme.

- Friedel–Crafts acylation and chlorination steps have been utilized in related pyrrole syntheses but are less common for direct preparation of this compound.

Detailed Research Findings and Data Analysis

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Alkylation | Methyl iodide, NaOH | Not specified | Efficient N-methylation of 2-pyrrole carboxylic acid |

| Formylation | POCl3, DMF | 59 (5-formyl isomer) | Mixture of 5- and 4-formyl isomers (2.4:1 ratio); separation by chromatography required |

| Ester Hydrolysis | NaOH, MeOH, H2O | 93 | Base-mediated hydrolysis to free acid |

| Overall Yield (approximate) | From 2-pyrrole carboxylic acid to acid | ~50-60 | Considering losses during isomer separation and purification |

Mechanistic and Practical Considerations

- Selectivity: The Vilsmeier–Haack formylation is regioselective but produces isomeric mixtures; chromatographic separation is essential for purity.

- Alkylation: Methylation at the nitrogen is typically straightforward under basic conditions with methyl iodide.

- Hydrolysis: Mild base hydrolysis conditions preserve the sensitive formyl group while converting esters to acids.

- Purification: Chromatography is necessary to isolate the desired 5-formyl isomer from the 4-formyl isomer.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Advantages | Disadvantages |

|---|---|---|---|---|

| Alkylation + Formylation + Hydrolysis | 2-pyrrole carboxylic acid | Methyl iodide, NaOH, POCl3, DMF, NaOH | Good regioselectivity, well-established | Requires chromatographic separation of isomers |

| Oxidation of methylpyrrole derivatives | 5-methylpyrrole derivatives | KMnO4 | Alternative route for related compounds | Less direct for N-methyl formyl pyrrole acid |

| Friedel–Crafts Acylation + Chlorination | Pyrrole-2-carbaldehyde derivatives | Various acylating agents, NCS | Useful for halogenated derivatives | Multi-step, more complex |

常见问题

Q. What are the key structural features of 5-formyl-1-methyl-1H-pyrrole-2-carboxylic acid, and how do they influence reactivity?

The compound contains a pyrrole ring substituted with a formyl group at position 5, a methyl group at position 1, and a carboxylic acid at position 2. The electron-withdrawing formyl and carboxylic acid groups activate the pyrrole ring for electrophilic substitution at specific positions, while the methyl group provides steric hindrance that may limit reactivity at adjacent sites. Hydrogen bonding between the carboxylic acid and formyl groups can stabilize certain conformations, as observed in related pyrrole derivatives .

Q. What synthetic routes are commonly employed to prepare this compound?

A typical synthesis involves:

Cyclization : Formation of the pyrrole core via Paal-Knorr synthesis or condensation of α-aminoketones.

Functionalization : Selective formylation at position 5 using Vilsmeier-Haack conditions (POCl₃/DMF) and methylation at position 1 via alkylation with methyl iodide.

Carboxylic Acid Introduction : Oxidation of a methyl ester precursor using acidic or enzymatic hydrolysis.

Yield optimization often requires temperature control (0–50°C) and pH adjustments to prevent side reactions like decarboxylation .

Q. Which analytical techniques are critical for characterizing this compound?

- NMR : ¹H and ¹³C NMR confirm substitution patterns and hydrogen bonding (e.g., carboxylic proton at δ ~12–13 ppm in DMSO-d₆) .

- X-ray Crystallography : Resolves intermolecular interactions, such as N–H⋯O hydrogen bonds forming centrosymmetric dimers, as seen in structurally similar pyrrole-carboxylic acids .

- LCMS/HPLC : Validates purity (>95%) and molecular weight (m/z = 155.1 for [M+H]⁺) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from differences in assay conditions (e.g., pH, solvent polarity) or impurities in synthesized batches. For example:

- Case Study : A 2023 study reported antimicrobial activity (MIC = 8 µg/mL) against S. aureus, while a 2024 study found no activity. Resolution involved re-testing under standardized CLSI guidelines and verifying compound purity via HPLC (>98%) .

- Methodology : Cross-validate using orthogonal assays (e.g., enzymatic inhibition vs. cell-based viability) and control for stereochemical integrity .

Q. What strategies optimize the regioselectivity of reactions involving this compound?

The formyl and carboxylic acid groups direct electrophilic substitution to position 3 or 4 of the pyrrole ring. To enhance regioselectivity:

- Protecting Groups : Temporarily block the carboxylic acid with tert-butyl esters to reduce electronic deactivation during formylation .

- Catalysis : Use Lewis acids (e.g., ZnCl₂) to stabilize transition states in Friedel-Crafts alkylation, achieving >80% selectivity for position 4 .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility and reduce aggregation, minimizing steric interference .

Q. How do structural analogs of this compound compare in binding affinity to biological targets?

Q. What computational methods predict the compound’s interaction with enzyme active sites?

- Molecular Docking : AutoDock Vina or Schrödinger Glide models binding poses, validated by MD simulations (AMBER force field) to assess stability.

- QM/MM Calculations : Identify key interactions (e.g., hydrogen bonds between the carboxylic acid and Arg120 in COX-2) .

- ADMET Prediction : SwissADME estimates bioavailability (TPSA = 78 Ų, LogP = 0.9) and potential toxicity .

Data Interpretation & Experimental Design

Q. How should researchers address low yields in multi-step syntheses of this compound?

- Diagnostic Steps :

- Intermediate Analysis : Use TLC/GC-MS to identify bottlenecks (e.g., incomplete formylation).

- Reaction Monitoring : In situ IR spectroscopy tracks carbonyl formation (C=O stretch at ~1680 cm⁻¹).

- Optimization : Adjust stoichiometry (e.g., 1.2 eq POCl₃ for Vilsmeier formylation) or switch to microwave-assisted synthesis to reduce reaction time .

Q. What are the implications of crystallographic data for drug design?

The compound’s crystal structure reveals hydrogen-bonded dimers (N–H⋯O, 2.89 Å) that mimic protein-ligand interactions. Modifying substituents to mimic these dimers (e.g., introducing π-π stacking groups) can enhance binding to targets like kinases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。